3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid
Overview
Description
3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid is an organic compound that features both a nitro group and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
The synthesis of 3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final step involves the attachment of the t-butyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro and sulfamoyl groups play crucial roles in its interaction with these targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other nitrobenzoic acids and sulfamoylbenzoic acids. Compared to these, 3-(3-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid is unique due to the presence of both functional groups and the t-butyl substituent. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Similar Compounds
- 3-Nitrobenzoic acid
- 4-Sulfamoylbenzoic acid
- 3-T-Butylbenzoic acid
Properties
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(8-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQMHDQIDEDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129836 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-37-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261941-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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